molecular formula C17H14N2O3 B8777584 Ethyl 4-[(4-cyanobenzoyl)amino]benzoate

Ethyl 4-[(4-cyanobenzoyl)amino]benzoate

Cat. No.: B8777584
M. Wt: 294.30 g/mol
InChI Key: NUKZUZWKYZWUIW-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-cyanobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-cyanobenzoyl group attached to the amino position of the ethyl benzoate backbone. The compound’s structure combines an electron-withdrawing cyano group (–CN) with a benzoate ester, conferring unique physicochemical properties. Its synthesis typically involves coupling reactions between ethyl 4-aminobenzoate and 4-cyanobenzoyl chloride under controlled conditions, followed by purification via recrystallization or chromatography .

Key spectral data for identification include:

  • ¹H NMR: Aromatic protons (δ 7.8–8.2 ppm), ethyl ester (–OCH₂CH₃, δ 1.3–1.4 ppm and δ 4.3–4.4 ppm), and amide N–H (δ ~10 ppm) .
  • FT-IR: Stretching vibrations for ester C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and cyano C≡N (~2240 cm⁻¹) .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 4-[(4-cyanobenzoyl)amino]benzoate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)14-7-9-15(10-8-14)19-16(20)13-5-3-12(11-18)4-6-13/h3-10H,2H2,1H3,(H,19,20)

InChI Key

NUKZUZWKYZWUIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-[(4-cyanobenzoyl)amino]benzoate 4-Cyanobenzoyl C₁₇H₁₃N₂O₃ 293.30 High polarity due to –CN; used in drug design
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate 4-Chloro-3-nitrobenzoyl C₁₆H₁₂ClN₂O₅ 347.73 Electron-deficient; potential antimicrobial activity
Ethyl 4-(carbamoylamino)benzoate Carbamoyl (–CONH₂) C₁₀H₁₂N₂O₃ 208.21 Hydrogen-bond donor; intermediate in urea synthesis
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate 2-Fluorobenzoyl C₁₆H₁₄FNO₃ 287.29 Moderate polarity; explored in photopolymerization
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl C₁₂H₁₅N₂O₂S 265.32 Sulfur-containing; antitumor activity reported
Ethyl 4-[(4-bromophenylacetyl)amino]benzoate 4-Bromophenylacetyl C₁₇H₁₆BrNO₃ 374.22 Halogenated; used in crystallography studies

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., –CN, –NO₂, –F): Enhance stability and polarity, reducing solubility in nonpolar solvents. For example, the cyano group in this compound increases dipole moment, making it more soluble in polar aprotic solvents like DMF compared to the carbamoyl analog .
  • Electron-Donating Groups (e.g., –NH₂, –OCH₃): Improve solubility in aqueous media but may reduce thermal stability. Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate exhibits higher aqueous solubility due to its –NH–NH₂ group .
  • Halogen Substituents (e.g., –Cl, –Br): Increase molecular weight and lipophilicity, enhancing membrane permeability. Ethyl 4-[(4-bromophenylacetyl)amino]benzoate shows higher logP values than the cyano derivative, favoring cellular uptake .

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